

Strategic Procurement & Technical Guide: Chlorobis(cyclooctene)rhodium(I) Dimer

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Compound of Interest

Compound Name: *Chlorobis(cyclooctene)rhodium
dimer*

Cat. No.: *B12439840*

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CAS: 12279-09-3 | Formula:

| Abbreviation:

[\[1\]](#)[\[2\]](#)

Executive Summary

Chlorobis(cyclooctene)rhodium(I) dimer is a foundational precursor in modern organometallic chemistry, specifically valued for its labile alkene ligands. Unlike its more stable counterpart,

(cyclooctadiene), the cyclooctene (COE) ligands in this dimer are monodentate and easily displaced by a wide range of nucleophiles (phosphines, NHCs, chiral dienes) under mild conditions. This property makes it the precursor of choice for generating highly active cationic Rh(I) catalysts used in asymmetric hydrogenation and C-H activation during late-stage drug development.

This guide provides a technical and commercial analysis to support procurement decisions and experimental handling.

Part 1: Market Landscape & Procurement Strategy

Supplier Analysis & Pricing Benchmarks

The market for

is tiered by purity and pack size. Prices fluctuate based on Rhodium spot prices. The following data represents current market benchmarks for Research Grade (98%+) material.

Procurement Recommendation:

- For High-Throughput Screening: Purchase 250mg–500mg packs from suppliers like Strem or Sigma to ensure consistent micro-purity.
- For Scale-Up (>5g): Request a quote for bulk synthesis. The price per gram drops significantly (often <\$200/g) at scale due to fixed manufacturing costs.

Supplier	Grade	Pack Size	Price (USD)	Cost/Gram (Approx)	Lead Time
Strem (Ascensus)	98% min	250 mg	\$118.00	\$472	Immediate
Strem (Ascensus)	98% min	1 g	\$349.00	\$349	Immediate
Thermo (Fisher/Acros)	98%	100 mg	\$94.40	\$944	2-3 Days
SCIEDCO	96% (Tech)	500 mg	~\$170.00	\$340	Variable
Sigma-Aldrich	98%	250 mg	Inquire	Premium	Immediate

“

Note: "Tech Grade" (96%) is often sufficient for initial catalyst screening but may contain trace Rh(III) species that can poison sensitive asymmetric reactions. Always verify the Certificate of Analysis (CoA) for trace metal impurities.

Part 2: Technical Specifications & Handling

Chemical Profile[1][2][3][4][5][6][7][8][9][10]

- Appearance: Orange to reddish-brown crystalline solid.
- Solubility: Soluble in Benzene, Dichloromethane (DCM), Chloroform. Insoluble in water and aliphatic hydrocarbons (Pentane/Hexane).
- Air Stability: Air-Sensitive. It oxidizes slowly in air to form insoluble Rh(III) species.
- Storage: Store at -20°C under Argon or Nitrogen.

The "Labile Ligand" Advantage

The utility of

lies in the Entropic Driver. The displacement of two monodentate cyclooctene molecules by a single bidentate ligand (like BINAP or DuPhos) is entropically favored and kinetically rapid, often occurring at room temperature.

Part 3: Experimental Protocols

Protocol A: Synthesis of

Based on the method by van der Ent & Onderdelinden (Org. Synth. 1973). Rationale: Commercial batches can degrade. Synthesizing fresh material ensures maximum activity for critical screenings.

Reagents:

- Rhodium(III) chloride hydrate () - 2.0 g (approx 7.6 mmol Rh)
- Cyclooctene (cis) - 6.0 mL (Excess)
- Isopropanol (IPA) - 30 mL (Solvent & Reducing Agent)
- Water - 10 mL

Step-by-Step Methodology:

- Setup: Flame-dry a 100 mL Schlenk flask and backfill with Nitrogen ().
- Dissolution: Add (2.0 g) to a mixture of water (10 mL) and IPA (30 mL). Degas the solution by bubbling for 10 minutes.
- Reaction: Add Cyclooctene (6.0 mL). Stir vigorously at room temperature.
 - Observation: The dark red solution will lighten and turn orange/yellow over 2–4 hours. An orange precipitate will form.
- Aging: Allow the slurry to stir for 24 hours to ensure complete reduction of Rh(III) to Rh(I).
- Filtration: Filter the orange solid under (using a Schlenk frit or glovebox).
- Washing: Wash the solid with cold, degassed Ethanol (2 x 5 mL) to remove unreacted cyclooctene.
- Drying: Dry under high vacuum (0.1 mmHg) for 4 hours.
 - Yield: ~80-90% (Orange crystals).

Protocol B: Catalyst Generation (Ligand Exchange)

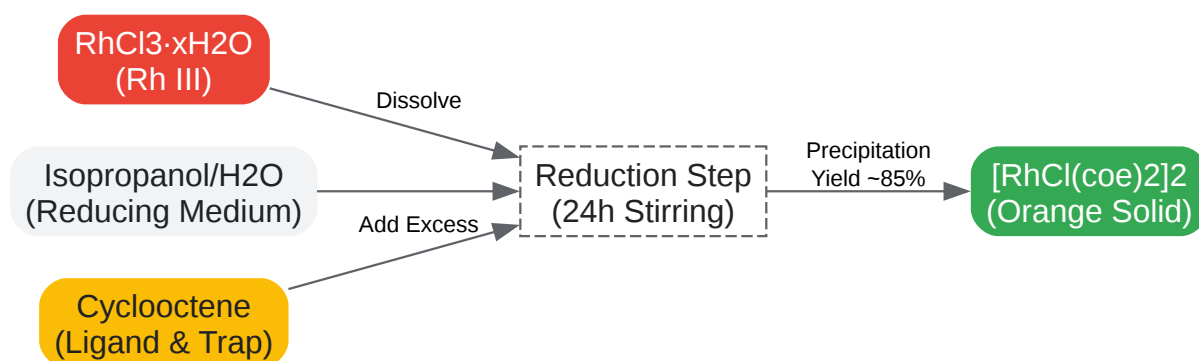
Rationale: Generating the active catalyst in situ avoids the cost of buying pre-formed catalysts.

- Charge: In a glovebox, add (1 equiv) and Bisphosphine Ligand (2.2 equiv) to a vial.
- Solvent: Add degassed DCM or THF.
- Reaction: Stir for 15 minutes. The color usually changes from orange to deep red/yellow depending on the ligand.
- Application: Use this solution immediately for hydrogenation or C-H activation.

Part 4: Visualizations

Workflow 1: Synthesis Logic

This diagram illustrates the reduction pathway from Rh(III) to the Rh(I) dimer.

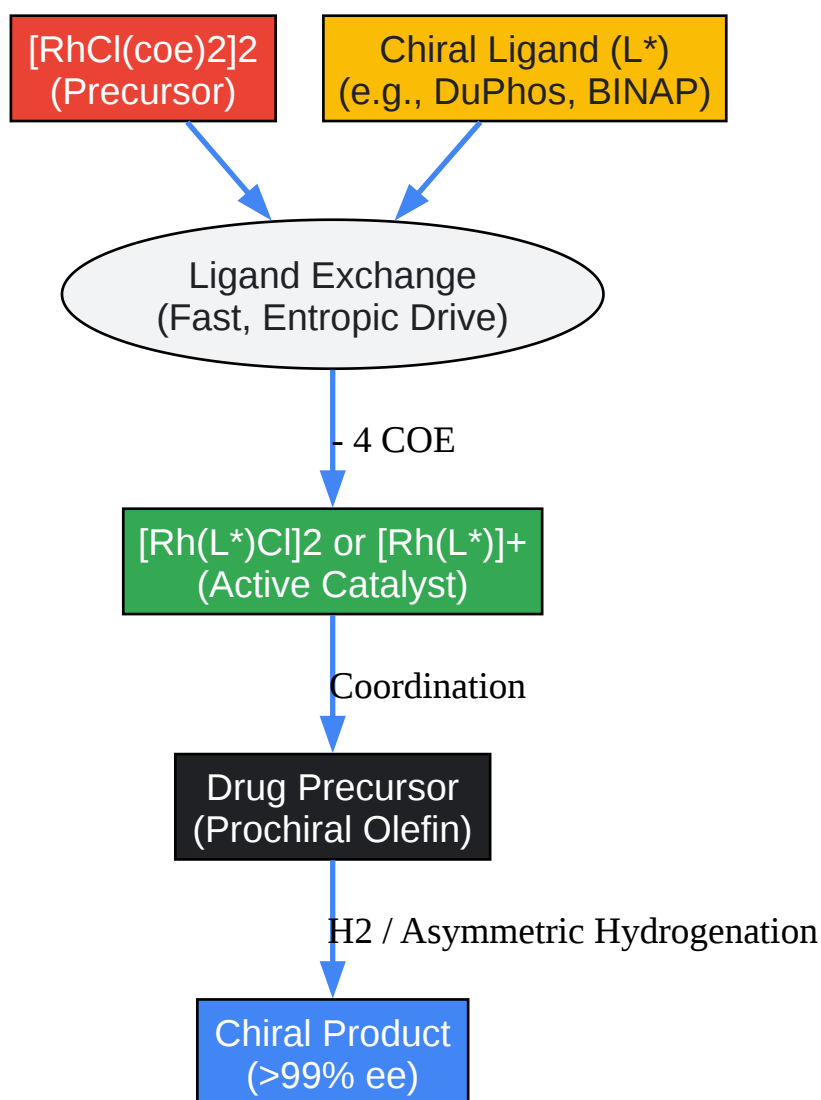


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Figure 1: Synthesis of **Chlorobis(cyclooctene)rhodium dimer** via reduction in alcohol.

Workflow 2: Catalytic Activation Pathway

This diagram demonstrates why this precursor is preferred for generating cationic catalysts.



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Figure 2: Activation pathway showing the displacement of labile COE ligands to form the active chiral catalyst.

References

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